molecular formula C16H17NO2 B5704065 N-(2-methoxybenzyl)-2-methylbenzamide

N-(2-methoxybenzyl)-2-methylbenzamide

Cat. No.: B5704065
M. Wt: 255.31 g/mol
InChI Key: CFIRVIIJJFBNFH-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-methylbenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-methoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxybenzyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

N-(2-methoxybenzyl)-2-methylbenzamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and benzyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)16(18)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIRVIIJJFBNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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